REACTION_SMILES
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[Br:9][c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1.[CH3:16][C:17]([CH3:18])([O-:19])[CH3:20].[CH3:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[NH2:1][c:2]1[n:3][c:4]([CH3:8])[cH:5][cH:6][cH:7]1.[Na+:21]>>[NH:1]([c:2]1[n:3][c:4]([CH3:8])[cH:5][cH:6][cH:7]1)[c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(N)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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Cc1cccc(Nc2ccccc2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |